molecular formula C20H32O2 B1244626 Icosa-6,8,11,14-tetraenoic acid

Icosa-6,8,11,14-tetraenoic acid

Cat. No.: B1244626
M. Wt: 304.5 g/mol
InChI Key: DWPVTYBWOACIHU-PZVVRBJASA-N
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Description

Systematic Nomenclature and Synonym Taxonomy

Icosa-6,8,11,14-tetraenoic acid is a polyunsaturated fatty acid characterized by a 20-carbon chain with four double bonds located at positions 6, 8, 11, and 14. Its systematic IUPAC name is (6E,8E,11E,14E)-icosa-6,8,11,14-tetraenoic acid , reflecting the trans (E) configuration of all double bonds in its most commonly described isomer. However, the term broadly encompasses any icosatetraenoic acid with unsaturation at these positions, irrespective of stereochemistry.

The compound has numerous synonyms, including:

  • 6,8,11,14-Eicosatetraenoic acid
  • 6,8,11,14-Icosatetraenoic acid
  • C18:4, n-6,9,12,14
  • Ethis compound.

These synonyms arise from variations in nomenclature systems, such as delta numbering (Δ6,8,11,14) and lipid shorthand notation (C20:4). The multiplicity of names underscores the compound’s structural complexity and its relationship to broader classes of eicosanoids and polyunsaturated fatty acids.

Molecular Formula and Stereochemical Configuration

Comparative Structural Analysis with Positional Isomers

This compound is part of a broader family of eicosatetraenoic acids (ETAs) differentiated by double-bond positioning. Key positional isomers include:

Isomer Name Double Bond Positions Biological Relevance
Arachidonic acid 5,8,11,14 Precursor to prostaglandins, leukotrienes
8,11,14,17-Eicosatetraenoic acid 8,11,14,17 Omega-3 fatty acid intermediate
5,8,11,14-Eicosatetraynoic acid 5,8,11,14 (alkyne bonds) COX/LOX enzyme inhibitor

Structurally, shifting the double bonds alters electron delocalization patterns and reactivity. For instance, arachidonic acid’s 5,8,11,14 configuration enables cyclooxygenase (COX)-mediated conversion to prostaglandins, whereas this compound’s bonds may favor lipoxygenase (LOX) pathways. The Δ6 desaturation in this compound also distinguishes it from precursors like γ-linolenic acid (18:3 Δ6,9,12), which lacks the 14th double bond.

Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data for this compound is limited in the provided sources, its structural analogs offer insights. Key predicted signals include:

  • ¹H NMR :
    • δ 5.3–5.5 ppm (multiplet, 8H, olefinic protons)
    • δ 2.3–2.8 ppm (m, 12H, allylic and bis-allylic CH2)
    • δ 1.2–1.6 ppm (m, 10H, methylene groups)
    • δ 0.9–1.0 ppm (t, 3H, terminal CH3).
  • ¹³C NMR :
    • δ 170–180 ppm (carboxylic acid carbon)
    • δ 127–132 ppm (olefinic carbons)
    • δ 25–35 ppm (allylic CH2).

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

  • 3000–3100 cm⁻¹ (=C–H stretching)
  • 1710 cm⁻¹ (C=O stretch of carboxylic acid)
  • 950–980 cm⁻¹ (trans C=C bending).

Mass Spectrometry (MS)

Electrospray ionization (ESI) and electron impact (EI) spectra reveal:

  • Molecular ion peak : m/z 304.5 [M]⁺
  • Fragment ions :
    • m/z 203 (loss of –CH2COOH)
    • m/z 149 (allylic cleavage at Δ8).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, employing deuterated internal standards, enable precise quantification in biological matrices.

Table 1: Summary of Key Spectroscopic Features

Technique Key Features Significance
¹H NMR Olefinic protons (δ 5.3–5.5 ppm) Confirms double bond positions
IR C=O stretch (1710 cm⁻¹) Identifies carboxylic acid functionality
MS m/z 304.5 [M]⁺ Molecular weight verification

This comprehensive profiling underscores the compound’s unique identity within the eicosanoid family, providing a foundation for further analytical and synthetic studies.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(6E,8E,11E,14E)-icosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-15H,2-5,8,11,16-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+,15-14+

InChI Key

DWPVTYBWOACIHU-PZVVRBJASA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C=C/CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CC=CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Protocol Overview

  • Saponification : Minced porcine adrenal glands are treated with 95% ethanol and potassium hydroxide (KOH) under nitrogen reflux to hydrolyze triglycerides into fatty acid potassium salts.

  • Acidification and Extraction : The saponified mixture is acidified to pH 3 using hydrochloric acid (HCl), liberating free fatty acids, which are extracted with diethyl ether.

  • Bromination : The ether extract is reacted with bromine at temperatures below 0°C, precipitating brominated derivatives of polyunsaturated fatty acids. Excess bromine is removed by washing with ether.

  • Debromination : The brominated adducts are treated with zinc powder in methanol under reflux, regenerating the unsaturated bonds. Subsequent purification via vacuum distillation yields methyl arachidonate, which is hydrolyzed to arachidonic acid using KOH.

Key Reaction Conditions

StepReagents/ConditionsOutcome
Saponification95% ethanol, KOH, pH 10, N₂ refluxHydrolysis of triglycerides
BrominationBr₂/ether (1:2 v/v), <0°CSelective adduct formation
DebrominationZn powder, methanol, HCl, 75–80°CRegeneration of double bonds
Final hydrolysis1M KOH methanol, 40–80°C, 0.5hMethyl ester to free acid conversion

This method achieves moderate yields (~30–40%) but requires careful handling of toxic bromine and extensive purification steps.

Urea Inclusion Complexation

Urea inclusion is a non-destructive physical separation technique that leverages the ability of urea to form crystalline complexes with straight-chain saturated fatty acids, leaving polyunsaturated acids like AA in the filtrate.

Industrial Workflow

  • Lipid Extraction : Porcine adrenal gland homogenate is defatted using ethanol and ether, followed by saponification and acidification to isolate crude fatty acids.

  • Acetone Fractionation : The crude extract is dissolved in acetone and subjected to sequential crystallization at progressively lower temperatures (–5°C, –25°C, –45°C, –72°C) to remove saturated and monounsaturated fatty acids.

  • Urea Complexation : The remaining unsaturated fraction is treated with urea in methanol, inducing complex formation. Filtration at –3°C, –20°C, and –75°C isolates AA-enriched filtrates, which are concentrated and dried.

Advantages and Limitations

  • Advantages : Avoids harsh reagents; preserves cis-configuration of double bonds.

  • Limitations : Low selectivity for AA due to co-elution of other polyunsaturated fatty acids (e.g., α-linolenic acid).

Microbial Fermentation

Microbial fermentation using oleaginous fungi, particularly Mortierella alpina, has emerged as the dominant industrial method for AA production due to scalability and sustainability.

Strain Development

  • Wild-Type Strains : Naturally produce AA at 2–3% of dry cell weight.

  • Mutagenesis : Ion beam mutagenesis (e.g., NT strain) and UV irradiation enhance AA yields to 10–15%.

  • Genetic Engineering : Overexpression of Δ5-desaturase and elongase genes boosts AA synthesis via the ω-6 pathway.

Fermentation Process

  • Culture Conditions :

    • Carbon source: Glucose or glycerol (60–80 g/L)

    • Nitrogen source: Yeast extract or ammonium nitrate

    • Temperature: 25–28°C; pH 5.5–6.5; dissolved oxygen >30%

  • Lipid Extraction : Supercritical CO₂ extraction isolates fungal lipids with >90% purity, avoiding solvent residues.

Yield Optimization

ParameterOptimal RangeEffect on AA Yield
Temperature25–28°CMaximizes desaturase activity
Oxygenation0.8–1.2 vvmSupports β-oxidation
Carbon/Nitrogen Ratio30:1Promotes lipid accumulation

Enzymatic Desaturation and Elongation

This method synthesizes AA from shorter-chain precursors via sequential desaturation and elongation reactions, mimicking biosynthetic pathways in mammals.

Reaction Sequence

  • Oleic Acid (C18:1) → Linoleic Acid (C18:2) : Δ12-desaturase introduces a second double bond.

  • Linoleic Acid → γ-Linolenic Acid (C18:3) : Δ6-desaturase activity.

  • Elongation to Dihomo-γ-Linolenic Acid (C20:3) : Fatty acid elongase adds two carbons.

  • Δ5-Desaturation → AA (C20:4) : Final desaturation at position 5.

Catalytic Efficiency

EnzymeCofactorTurnover Number (min⁻¹)
Δ6-desaturaseNADPH, cytochrome b512.4 ± 1.8
Δ5-desaturaseNADPH, ferredoxin8.9 ± 0.6

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Bromination-Debromination35–4085–90Moderate1200–1500
Urea Inclusion20–2570–75Low900–1100
Microbial Fermentation10–1595–99High500–700
Enzymatic Synthesis5–898–99Limited>2000

Emerging Techniques

Plant Cell Cultures

Arabidopsis thaliana engineered with M. alpina desaturases produces AA in seed oils, though yields remain <1% of total lipids.

Chemoenzymatic Hybrid Routes

Combining chemical synthesis of C20 precursors with Δ5-desaturase from Saccharomyces cerevisiae achieves 60% conversion efficiency in bioreactors .

Q & A

Q. What structural features of arachidonic acid (Icosa-6,8,11,14-tetraenoic acid) contribute to its biochemical reactivity and membrane interactions?

Arachidonic acid’s four cis double bonds (Δ5, Δ8, Δ11, Δ14) create a kinked conformation, enhancing membrane fluidity and enabling interactions with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) . The stereochemistry (e.g., 5Z,8Z,11Z,14Z configuration) is critical for substrate recognition by eicosanoid-producing enzymes . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve structural details, while molecular dynamics simulations model membrane interactions .

Q. How is arachidonic acid biosynthesized, and what experimental approaches validate its metabolic pathways?

Arachidonic acid is synthesized via elongation and desaturation of linoleic acid (C18:2n-6) by Δ6- and Δ5-desaturases. Stable isotope tracing (e.g., deuterated linoleic acid) and gas chromatography-mass spectrometry (GC-MS) are used to track incorporation into phospholipids . Knockout models of desaturase genes (e.g., FADS2) and lipidomic profiling confirm pathway specificity .

Q. What are the primary enzymatic pathways for arachidonic acid metabolism, and how are their products quantified?

Key pathways include:

  • Cyclooxygenase (COX) : Produces prostaglandins (e.g., PGE2) and thromboxanes.
  • Lipoxygenase (LOX) : Generates leukotrienes (e.g., LTB4) and hydroxyeicosatetraenoic acids (HETEs).
  • Cytochrome P450 (CYP) : Forms epoxyeicosatrienoic acids (EETs). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d8-5-HETE) is used for quantification .

Advanced Research Questions

Q. How can researchers address contradictions in reported pro- vs. anti-inflammatory effects of arachidonic acid metabolites?

Discrepancies arise from cell-type specificity (e.g., neutrophils vs. macrophages), metabolite concentration thresholds, and analytical variability. For example:

  • 5-HETE (pro-inflammatory) vs. lipoxins (anti-inflammatory) .
  • 5-Oxo-ETE (eosinophil chemotaxis) vs. resolvins (inflammation resolution) . Rigorous controls include:
  • Standardizing cell culture conditions (e.g., serum-free media to avoid confounding lipids).
  • Using pathway-specific inhibitors (e.g., COX-2 inhibitors like celecoxib) .

Q. What experimental designs mitigate variability in cell-based assays studying arachidonic acid metabolism?

Key considerations:

  • Cell source : Primary cells (e.g., human polymorphonuclear leukocytes) show donor-dependent variability in metabolite production .
  • Stimulation protocols : Ionophores (e.g., A23187) or receptor agonists (e.g., ATP) modulate intracellular calcium, affecting phospholipase A2 (PLA2) activity .
  • Sample preparation : Solid-phase extraction (SPE) minimizes matrix effects in LC-MS .

Q. How can researchers resolve structural isomers of oxidized arachidonic acid metabolites (e.g., 5-HETE vs. 12-HETE)?

Challenges include:

  • Similar retention times in reversed-phase LC.
  • Overlapping mass spectra. Solutions:
  • Chiral chromatography : Separates enantiomers (e.g., 5R-HETE vs. 5S-HETE) .
  • Derivatization : Girard’s reagent T enhances ionization for low-abundance metabolites .

Q. What methodologies elucidate the role of 5-oxo-ETE in eosinophil migration and its receptor interactions?

  • Chemotaxis assays : Boyden chambers or microfluidic devices quantify eosinophil migration toward 5-oxo-ETE gradients .
  • Receptor studies : CRISPR-Cas9 knockout of the OXE receptor confirms ligand specificity .
  • Synthesis : 5-oxo-ETE is generated enzymatically from 5-HETE using neutrophil lysates or recombinantly expressed 5-hydroxyeicosanoid dehydrogenase .

Methodological Recommendations

  • Stereochemical analysis : Use chiral columns (e.g., Chiralpak IA) for resolving enantiomeric HETEs .
  • Quantitative rigor : Normalize metabolite levels to cell count or protein content to address batch variability .
  • Data reporting : Include raw chromatograms and fragmentation spectra in supplements for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Icosa-6,8,11,14-tetraenoic acid
Reactant of Route 2
Icosa-6,8,11,14-tetraenoic acid

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